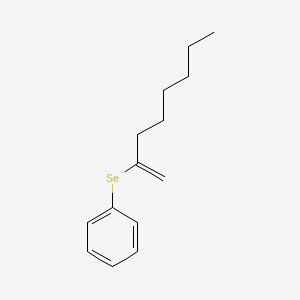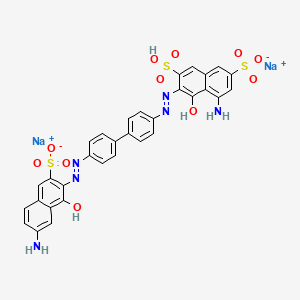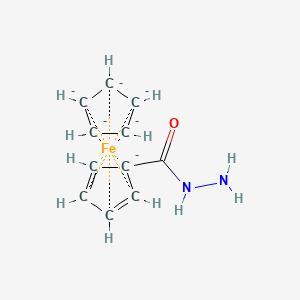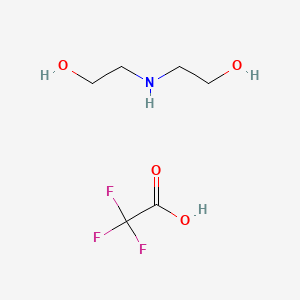
i-Valeryl-k-strophanthidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
i-Valeryl-k-strophanthidin is a cardenolide compound found in species of the genus Strophanthus. It is the aglycone of k-strophanthin, an analogue of ouabain. This compound is known for its potent biological activities, particularly in the field of cardiology, where it has been used as a cardiac glycoside .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:
Extraction: The seeds are processed to extract the crude glycosides.
Hydrolysis: The glycosides are hydrolyzed to yield the aglycone, k-strophanthidin.
Valerylation: The aglycone is then subjected to valeryl chloride in the presence of a base to introduce the valeryl group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract the glycosides.
Purification: Employing chromatographic techniques to purify the aglycone.
Chemical modification: Conducting the valeryl group introduction under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogues.
Substitution: The valeryl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Applications De Recherche Scientifique
i-Valeryl-k-strophanthidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of cardenolides and their derivatives.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ouabain: Another cardiac glycoside with similar inhibitory effects on Na+/K+ ATPase.
Digitalis: A group of compounds with similar cardiac effects but different chemical structures.
Digitoxin: Similar in function but differs in pharmacokinetics and toxicity.
Uniqueness
i-Valeryl-k-strophanthidin is unique due to its specific valeryl group, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in both cardiology and oncology research .
Propriétés
Numéro CAS |
63979-73-7 |
|---|---|
Formule moléculaire |
C28H40O7 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1 |
Clé InChI |
WPPFRCIRFVQANO-PNQBCYOKSA-N |
SMILES isomérique |
CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |
SMILES canonique |
CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



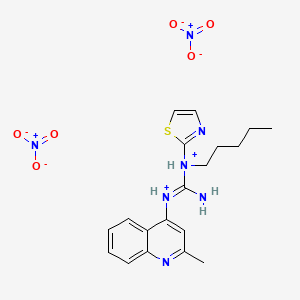
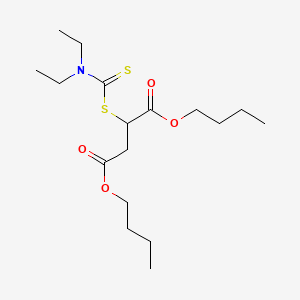
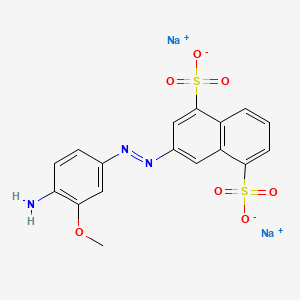

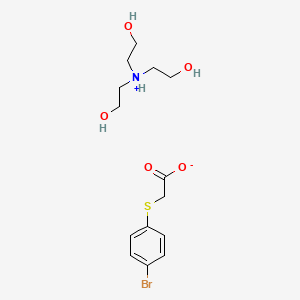

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
